molecular formula C13H19NS B13315824 N-(3,5-dimethylphenyl)thian-3-amine

N-(3,5-dimethylphenyl)thian-3-amine

Cat. No.: B13315824
M. Wt: 221.36 g/mol
InChI Key: FPEZVDHFCSYUIG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)thian-3-amine is an organic compound with the molecular formula C13H19NS. It is characterized by the presence of a thian-3-amine group attached to a 3,5-dimethylphenyl ring. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)thian-3-amine typically involves the reaction of 3,5-dimethylphenylamine with thian-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thian-3-amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)thian-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)thiolan-3-amine: Similar structure but with a thiolan ring instead of a thian ring.

    N-(3,5-dimethylphenyl)piperidine: Similar structure but with a piperidine ring instead of a thian ring.

Uniqueness

N-(3,5-dimethylphenyl)thian-3-amine is unique due to the presence of the thian-3-amine group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)thian-3-amine

InChI

InChI=1S/C13H19NS/c1-10-6-11(2)8-13(7-10)14-12-4-3-5-15-9-12/h6-8,12,14H,3-5,9H2,1-2H3

InChI Key

FPEZVDHFCSYUIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCCSC2)C

Origin of Product

United States

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